molecular formula C18H32O16 B1581827 Isomaltotriose CAS No. 3371-50-4

Isomaltotriose

Cat. No. B1581827
CAS RN: 3371-50-4
M. Wt: 504.4 g/mol
InChI Key: FZWBNHMXJMCXLU-PPSBPDGWSA-N
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Description

Isomaltotriose is a sugar derived from enzymic hydrolyzates of the dextran from Leuconostoc mesenteroides NRRL B-512 . It is produced by the Gram-negative bacterium Azotobacter chroococcum NCIMB 8003, which employs a new glycoside hydrolase family 70 4,6-α-glucanotransferase enzyme (GtfD) to synthesize a reuteran-like polymer from maltodextrins and starch .


Synthesis Analysis

Isomaltotriose can be efficiently produced from starch using a combination of enzymes. The combination of 1,4-α-glucan 6-α-glucosyltransferase from Bacillus globisporus N75 and isopullulanase from Aspergillus brasiliensis ATCC 9642 leads to the efficient synthesis of isomaltose . Furthermore, isomaltooligosaccharides could be synthesized from starch by combining 1,4-α-glucan 6-α-glucosyltransferase from Paenibacillus sp. PP710 and isopullulanase .


Molecular Structure Analysis

The molecular formula of Isomaltotriose is C18H32O16 . It has an average mass of 504.437 Da and a mono-isotopic mass of 504.169037 Da . Isomaltotriose is a glucose oligomer with α-D-(1,6)-linkages, including isomaltose, panose, isomaltotriose, isomaltotetraose, isomaltopentaose, nigerose, kojibiose, and higher branched oligosaccharides .


Chemical Reactions Analysis

In the initial stages of isomaltotriose production, the ring-opening reactions of γ-cyclodextrin, 6-O-glucosyl-β-cyclodextrin, 6-O-maltosyl-β-cyclodextrin and the debranching reactions of 6-O-maltooctaosyl-β-cyclodextrin are catalyzed . In the subsequent reactions, a series of maltooligosaccharides are produced .


Physical And Chemical Properties Analysis

Isomaltotriose is a solid substance . It has a density of 1.8±0.1 g/cm3, a boiling point of 952.8±65.0 °C at 760 mmHg, and a flash point of 327.7±27.8 °C . It has 16 H bond acceptors, 11 H bond donors, and 11 freely rotating bonds .

Scientific Research Applications

Production and Synthesis

  • Production of Isomalto-Oligosaccharides: Research on the synthesis of isomalto-oligosaccharides (IMOs) by transglycosylation using cell-bound α-glucosidase from Microbacterium sp. showed effective production of a mixture including isomaltotriose (Ojha, Mishra, & Chand, 2015).
  • Transglucosidase Reactions: The role of transglucosidase from Aspergillus niger in producing IMOs such as isomaltotriose was characterized. This involved studying the enzyme's reaction mode, revealing its ability to hydrolyze and synthesize various IMOs (Ahn, Hong, Park, & Seo, 1996).

Biochemical Properties and Applications

  • Isomalto-Dextranase Studies: Investigations into isomalto-dextranase from Arthrobacter globiformis T6 revealed its capability to split α-1, 6-glucosidic linkages in isomaltotriose and its potential applications in enzymology (Takayanagi, Kimura, Matsui, Okada, & Chiba, 2001).
  • Enzymatic Synthesis and Functional Properties: A study focused on enzymatic synthesis of IMOs, including isomaltotriose, from sucrose using specific enzymes. It provided insights into the reaction dynamics and potential applications in food and biotechnology (Kubik, Galas, Sikora, & Hiler, 2000).

Health and Nutrition

  • In vitro Digestibility: The digestibility of commercial and experimental isomalto-oligosaccharides, including isomaltotriose, was assessed in vitro. The study explored how these oligosaccharides are broken down and their implications for dietary fiber content (Hu, Winter, & Gänzle, 2020).

Analytical Techniques and Measurement

  • Sugars in Chinese Rice Wine: Research on the rapid analysis of oligosaccharides, including isomaltotriose, in Chinese rice wine employed Fourier transform near-infrared (FT-NIR) spectroscopy. This study emphasized the technique's screening capability and potential for quality determination in the food industry (Niu, Shen, Yu, Yan, Xu, Yu, & Ying, 2008).

Future Directions

The development of efficient methods for producing isomaltose and isomaltooligosaccharides will accelerate the industrial production of these substances . The use of isomaltotriose in research, biochemical enzyme assays, and in vitro diagnostic analysis is expected to continue .

properties

IUPAC Name

(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(20)11(24)14(27)17(33-4)31-3-6-9(22)12(25)15(28)18(34-6)30-2-5-8(21)10(23)13(26)16(29)32-5/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12+,13-,14-,15-,16?,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJQEBRMDXPWNX-FYHZSNTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H](C(O3)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isomaltosaccharide

CAS RN

3371-50-4
Record name O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-D-glucose
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Citations

For This Compound
2,860
Citations
A Jeanes, CA Wilham, RW Jones… - Journal of the …, 1953 - ACS Publications
… and in addition its homolog, the new sugar isomaltotriose. The present report of the preparation of isomaltose and isomaltotriose in high yields from the dextran from Leuconostoc …
Number of citations: 70 pubs.acs.org
Y Hu, V Winter, M Gänzle - Food Research International, 2020 - Elsevier
Isomalto-oligosaccharides (IMO) significantly contribute to the global oligosaccharide market. IMO are linear α-(1 → 6) linked oligosaccharides with isomaltotriose as the representative …
Number of citations: 29 www.sciencedirect.com
RW Jones, RJ Dimler, CE Rist - Journal of the American Chemical …, 1955 - ACS Publications
… It might be argued that reduction of isomaltotriose (III) to … nonreducing end bond in isomaltotriose is hydrolyzed more rapidly (… C14-labeled isomaltotriose in which only one of the two …
Number of citations: 23 pubs.acs.org
S Berensmeier, HJ Jördening… - Biocatalysis and …, 2006 - Taylor & Francis
… The next acceptor products are higher IMOs like isomaltotriose, -tetraose, -pentose and so on. Product formation rates and final oligosaccharide concentrations depend on the initial …
Number of citations: 17 www.tandfonline.com
T Takayanagi, G Okada, S Chiba - Agricultural and biological …, 1987 - academic.oup.com
… Isomaltose and isomaltotriose were prepared from a partial acid-hydrolyzate of dextran (Meito … Isomaltotriose, panose and dextran T2000 were used as the substrates. The reaction …
Number of citations: 26 academic.oup.com
K TAKIURA, K KAKEHI, S HONDA - Chemical and Pharmaceutical …, 1973 - jstage.jst.go.jp
… On this basis,we extended our work to the synthesis of isomaltotriose as shown in Chart 2.The partially blocked disaccharide derivative(V)required as one of the reactants,was …
Number of citations: 12 www.jstage.jst.go.jp
T Kuriki, M Yanase, H Takata, Y Takesada… - Applied and …, 1993 - Am Soc Microbiol
… Isomalto-oligosaccharides are glucosyl saccharides with ot-(1---6)-glucosidic linkages, such as isomaltose, panose (62-Oa-glucosyl-maltose), and isomaltotriose. They occur naturally …
Number of citations: 138 journals.asm.org
A Dahlqvist, S Auricchio, G Semenza… - The Journal of clinical …, 1963 - Am Soc Clin Investig
MATERIALS AND METHODS Mucosal preparations. Macroscopically normal pieces of small intestine removed from adult humans during abdominal operations were used. The mucosa …
Number of citations: 159 www.jci.org
N Xue, Y Wang, X Li, Y Bai - Carbohydrate Polymers, 2022 - Elsevier
Isomalto/malto-polysaccharides (IMMPs) with degree of polymerization (DP) 10–100 have novel potential applications, including enhanced solubility and anti-inflammatory. However, …
Number of citations: 5 www.sciencedirect.com
T KANNO - Journal of the Japanese Society of Starch Science, 1990 - jstage.jst.go.jp
So-called isomalto-oligosaccharides are a mixture of isomaltose, panose, isomaltotriose, and anomalously linked oligosaccharides composed of four and five glucose units. Isomalt 500 …
Number of citations: 30 www.jstage.jst.go.jp

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